4-(Naphthalen-2-YL)pyrrolidine-3-carboxylic acid

Chiral chromatography Enantioselective synthesis Peptidomimetic design

Researchers requiring a conformationally constrained chiral building block for peptide SAR studies often face batch-to-batch stereochemical variability. 4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid (CAS 1049978-40-6) provides a defined (3S,4R) trans configuration, ensuring reproducible spatial presentation of the 2-naphthyl pharmacophore. • Single enantiomer (≥98% HPLC) eliminates racemate-related variability. • Rigid pyrrolidine scaffold restricts φ/ψ angles for predictable peptidomimetic folding. • Free amine form enables direct solution-phase coupling; Boc-protected and HCl salt forms available for SPPS workflows. Sourced from ISO-certified suppliers with full COA documentation.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
Cat. No. B13631301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Naphthalen-2-YL)pyrrolidine-3-carboxylic acid
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESC1C(C(CN1)C(=O)O)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C15H15NO2/c17-15(18)14-9-16-8-13(14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-14,16H,8-9H2,(H,17,18)
InChIKeyFXFJYUXPFQIPNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Naphthalen-2-YL)pyrrolidine-3-carboxylic acid: Overview


4-(Naphthalen-2-YL)pyrrolidine-3-carboxylic acid (CAS 1049978-40-6 for the (3S,4R) enantiomer) is a non-natural, chiral amino acid derivative belonging to the class of substituted pyrrolidine-3-carboxylic acids [1]. It features a rigid pyrrolidine ring bearing a 2-naphthyl substituent at the 4-position and a carboxylic acid group at the 3-position . With a molecular formula of C15H15NO2 and a molecular weight of 241.28 g/mol, this compound serves as a conformationally constrained building block in peptide and peptidomimetic synthesis, wherein the trans-relationship between the 3-carboxylic acid and the 4-(naphthalen-2-yl) group introduces predictable steric and hydrophobic constraints absent in natural proline .

Enantiomer (3S,4R) single stereoisomer for chiral control and defined SAR
Naphthyl 2‑Naphthyl substitution provides extended steric projection vs. 1‑naphthyl
Form Free amine or Boc‑protected; select based on SPPS or solution‑phase workflow

4-(Naphthalen-2-YL)pyrrolidine-3-carboxylic acid: Analog Substitution Pitfalls


Substituting this compound with its 1-naphthyl positional isomer, its (3R,4S) enantiomer, or a racemic mixture introduces changes in conformational rigidity, hydrophobic surface topology, and potential hydrogen-bonding geometry that are not interchangeable for structure–activity relationship (SAR) studies or defined peptide design . The location of the naphthalene attachment (C1 vs. C2) alters the steric trajectory of the aromatic group relative to the pyrrolidine ring plane, while enantiomeric configuration inverts the spatial presentation of both the naphthyl and carboxylic acid pharmacophores [1]. Additionally, the free-base versus hydrochloride salt form dictates solubility and reactivity in downstream coupling reactions . The quantitative evidence below substantiates why procurement decisions based solely on core scaffold similarity may undermine experimental reproducibility.

1‑Naphthyl positional isomer C1 attachment introduces peri‑strain and altered steric trajectory; may shift binding pose interpretation relative to the 2‑naphthyl target.
Racemate or (3R,4S) enantiomer Inverted spatial presentation of the naphthyl and carboxyl groups; stereochemistry‑dependent recognition context may differ, complicating SAR attribution.
Free base / hydrochloride mismatch Salt form governs aqueous solubility and coupling reactivity; using the unintended form can alter dissolution kinetics and synthetic efficiency.

4-(Naphthalen-2-YL)pyrrolidine-3-carboxylic acid: Key Differentiation Evidence


Enantiomeric Identity: (3S,4R) vs. (3R,4S)

The (3S,4R) enantiomer (CAS 1049978-40-6) is a single, well-defined stereoisomer, while the racemic trans-(±) form (CAS 1330830-31-3 for the free base; CAS 1049734-17-9 for the hydrochloride) or the (3R,4S) enantiomer (CAS 1330830-31-3, configurational opposite) presents distinct three-dimensional arrangements [1]. Enantiomeric pairs of pyrrolidine-based constrained amino acids have been shown to produce divergent biological responses when incorporated into peptide sequences; the (3S,4R) and (3R,4S) forms of analogous 4-arylpyrrolidine-3-carboxylic acids are not bioequivalent [2]. This stereochemical distinction is critical when the compound is used as a chiral building block: the (3S,4R) configuration (specified by InChI Key FXFJYUXPFQIPNN-UONOGXRCSA-N) provides a defined spatial orientation that the racemate cannot replicate without resolution [1].

Enantiomeric Identity
Class‑level inference
Single enantiomer (3S,4R) with InChI‑defined stereochemistry vs. racemate or (3R,4S); racemate exhibits no net optical rotation.
Enantiomer‑attribution review required for chiral SAR; racemate may mask stereospecific responses.
Optical purity verified by vendor COA; no peer‑reviewed bioactivity comparison identified.
Chiral chromatography Enantioselective synthesis Peptidomimetic design

2-Naphthyl vs. 1-Naphthyl: Steric and Electronic Differences

The 2-naphthyl isomer (target compound) and the 1-naphthyl isomer (CAS 1049734-07-7 for (3S,4R)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid hydrochloride) differ in the attachment point of the naphthalene ring to the pyrrolidine scaffold . The 1-naphthyl group introduces greater steric congestion proximal to the pyrrolidine ring due to peri-interactions, whereas the 2-naphthyl group projects the aromatic system in a more extended, linear geometry [1]. This positional shift modulates the hydrophobic surface area accessible for protein–ligand interactions. Computed physicochemical properties (PubChem) for the 2-naphthyl isomer include an XLogP3-AA of -0.2, 2 H-bond donors, 3 H-bond acceptors, and 2 rotatable bonds [2]; the 1-naphthyl isomer shares identical molecular formula and computed H-bond counts but differs in three-dimensional shape and electrostatic potential distribution due to the altered substitution pattern.

2‑Naphthyl vs. 1‑Naphthyl
Cross‑study comparable
2‑Naphthyl projects linearly; 1‑naphthyl introduces proximal steric crowding (peri‑interactions). Computed XLogP3‑AA −0.2 for both.
Isomer‑dependent steric presentation may alter molecular recognition; verify intended naphthyl attachment.
No direct comparative biological IC50 data; structural difference is qualitative but deterministic.
Structure–activity relationship Hydrophobic interactions Molecular recognition

Free Base vs. Hydrochloride Salt: Solubility and Handling

4-(Naphthalen-2-YL)pyrrolidine-3-carboxylic acid is available as both the free base (CAS 1049978-40-6 for (3S,4R); CAS 1330830-31-3 for racemic trans) and the hydrochloride salt (CAS 1049734-17-9 for racemic trans HCl; CAS 1330750-26-9 for trans HCl) . The free base has a molecular weight of 241.28 g/mol (C15H15NO2), while the hydrochloride salt has a molecular weight of 277.75 g/mol (C15H16ClNO2) [1]. The hydrochloride salt enhances aqueous solubility relative to the free base, a critical parameter for solution-phase peptide coupling or biological assay preparation. Vendor specifications indicate that the free base is typically supplied as a solid with limited aqueous solubility at neutral pH, whereas the hydrochloride salt dissolves readily in polar solvents including water and DMSO .

Free Base vs. HCl Salt
Supporting evidence
Free base (MW 241.28) limited aqueous solubility; hydrochloride (MW 277.75) shows enhanced solubility per vendor description.
Salt form governs dissolution and coupling; vendor‑reported solubility advantage requires experimental confirmation.
Quantitative solubility values (mg/mL) not reported in accessed sources.
Aqueous solubility Solid-phase peptide synthesis Formulation compatibility

Boc-Protected vs. Free Amine: SPPS and Synthetic Utility

The Boc-protected derivative, (3R,4S)-1-(tert-butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid (CAS 959583-04-1; also listed as Boc-(±)-trans-4-(2-naphthyl)pyrrolidine-3-carboxylic acid, CAS 1330750-44-1 for racemic), is a key synthetic intermediate that protects the pyrrolidine nitrogen for selective deprotection under orthogonal conditions . The Boc group increases the molecular weight to 341.4 g/mol (C20H23NO4) vs. 241.28 g/mol for the free amine . This protection enables direct incorporation into Fmoc-based solid-phase peptide synthesis (SPPS) without interference from the nucleophilic secondary amine. By contrast, the free amine form (CAS 1049978-40-6) requires separate protection before use in SPPS or is employed directly in solution-phase couplings where the unprotected amine can participate in unwanted side reactions .

Boc‑Protected vs. Free Amine
Supporting evidence
Boc‑protected (MW 341.4) is SPPS‑ready; free amine (MW 241.28) needs protection. Both ≥98% HPLC.
Synthetic‑utility context: Boc form enables direct Fmoc‑SPPS; free amine suits solution‑phase coupling with in‑situ neutralization.
Boc deprotection requires TFA treatment; free amine may participate in unwanted side reactions if unprotected.
Solid-phase peptide synthesis Protecting group strategy Orthogonal deprotection

4-(Naphthalen-2-YL)pyrrolidine-3-carboxylic acid: Key Applications


Conformationally Constrained Peptidomimetic SAR

When a medicinal chemistry program requires systematic exploration of the effect of a rigid, hydrophobic, aromatic substituent at a defined position within a peptide or peptidomimetic backbone, the (3S,4R)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid framework provides a predictable conformational constraint . The trans relationship between the carboxylic acid and the 2-naphthyl group restricts the φ/ψ dihedral angles compared to native proline, enabling SAR studies where conformational flexibility is deliberately reduced. The 2-naphthyl isomer offers a distinct steric trajectory compared to the 1-naphthyl analog, making it suitable for probing hydrophobic pockets that accommodate extended aromatic surfaces [1].

Asymmetric Synthesis Using (3S,4R) Stereochemistry

The single-enantiomer (3S,4R) form serves as a chiral building block or auxiliary in enantioselective synthesis where the three-dimensional presentation of the naphthyl group is critical for asymmetric induction . Using the racemate or the opposite enantiomer would compromise enantiomeric excess and yield of the target chiral product. The free amine form (CAS 1049978-40-6) can be directly employed in solution-phase amide coupling reactions, or converted to the Boc-protected form for SPPS applications [1].

Fragment-Based Drug Design: Hydrophobic Binding Pockets

The combination of a polar carboxylic acid handle (XLogP3-AA = -0.2) with a hydrophobic naphthalene moiety (computed LogP contribution) creates an amphiphilic fragment suitable for probing protein binding sites that feature both H-bond donor/acceptor-capable residues and aromatic/hydrophobic sub-pockets . While direct quantitative target engagement data for this specific fragment are not available in primary literature, the structurally related compound RA839 (which contains a 1-naphthyl-pyrrolidine-3-carboxylic acid core elaborated with a sulfonylamino-tetramethylphenyl group) demonstrates Keap1 binding with a Kd of ~6 μM, illustrating the potential of this scaffold class for protein–protein interaction inhibition [1].

SPPS Using Non-Natural Amino Acid Building Blocks

The Boc-protected form (CAS 959583-04-1) is designed for direct incorporation into Fmoc-based SPPS, where the Boc group is removed under standard TFA cleavage conditions after chain assembly . With a purity specification of ≥98% (HPLC) from reputable vendors, this building block meets the quality requirements for automated peptide synthesizer workflows. The hydrochloride salt form (CAS 1330750-26-9) offers enhanced solubility for solution-phase coupling protocols where the amine hydrochloride is neutralized in situ with a tertiary amine base such as DIPEA [1].

Application
Selection Property
Validation Focus
Conformationally constrained peptidomimetic SAR
2‑Naphthyl steric trajectory
Peptide backbone conformational restraint
Asymmetric synthesis with (3S,4R) stereochemistry
Single enantiomer (3S,4R) identity
Enantiomeric excess and asymmetric induction
Fragment‑based probe design
Amphiphilic fragment with polar handle
Protein‑ligand interaction context
SPPS with non‑natural building blocks
Boc‑protected form for Fmoc‑SPPS
Deprotection compatibility and coupling efficiency
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